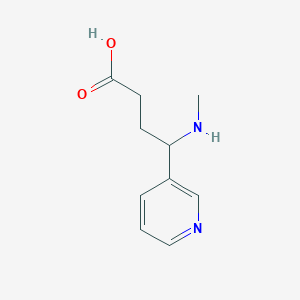

4-(Methylamino)-4-(3-pyridyl)butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)-4-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-11-9(4-5-10(13)14)8-3-2-6-12-7-8/h2-3,6-7,9,11H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERGJLUDJRKXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935272 | |

| Record name | 4-(Methylamino)-4-(pyridin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15569-99-0 | |

| Record name | γ-(Methylamino)-3-pyridinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15569-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinebutanoic acid, gamma-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015569990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylamino)-4-(pyridin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Tobacco Alkaloid: A Technical Guide to the Discovery and Synthesis of iso-NNAC

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC), a tobacco-specific nitrosamine (TSNA) identified in tobacco products. While structurally related to potent carcinogenic TSNAs, iso-NNAC exhibits a contrasting biological inactivity. This document delves into the discovery, synthesis, and biological evaluation of iso-NNAC, presenting key data and experimental methodologies to facilitate a deeper understanding for researchers in toxicology, oncology, and drug development.

Discovery and Identification

iso-NNAC was first identified in tobacco and tobacco smoke during research focused on carcinogenic TSNAs.[1] Its structure, 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid, was confirmed using gas chromatography-mass spectrometry (GC-MS) following a meticulous extraction and enrichment process from tobacco extracts.[1][2] Unlike its more notorious counterparts such as NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), iso-NNAC is generally found at lower concentrations in tobacco products.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of iso-NNAC is provided in Table 1. Quantitative analysis has revealed its presence in various tobacco products, with concentrations ranging from 0.01 to 0.95 parts per million (ppm).[1]

Table 1: Physicochemical Properties of iso-NNAC

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₃O₃ | [3] |

| Molecular Weight | 223.23 g/mol | [3] |

| IUPAC Name | 4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoic acid | [3] |

| CAS Number | 123743-84-0 | [3] |

Table 2: Concentration of iso-NNAC in Tobacco Products and Smoke

| Sample Type | Concentration Range | Reference |

| Chewing Tobacco | 0.01 ppm | [2] |

| Dry Snuff | 0.95 ppm | [2] |

| Mainstream Smoke (non-filter cigarette) | 0.85% transfer rate | [2] |

Synthesis of iso-NNAC

The synthesis of iso-NNAC originates from cotinine, a major metabolite of nicotine. The process involves the formation of the intermediate 4-(methylamino)-4-(3-pyridyl)butyric acid, followed by N-nitrosation.[4]

Experimental Protocol: Synthesis of iso-NNAC

The following is a representative, detailed protocol for the synthesis of iso-NNAC based on available literature.

Step 1: Synthesis of 4-(methylamino)-4-(3-pyridyl)butyric acid from Cotinine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cotinine in a suitable solvent such as ethanol.

-

Hydrolysis: Add a strong base, for example, sodium hydroxide, to the solution.

-

Reflux: Heat the mixture to reflux for several hours to facilitate the hydrolytic opening of the lactam ring of cotinine.

-

Neutralization and Extraction: After cooling, neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the amino acid. The product, 4-(methylamino)-4-(3-pyridyl)butyric acid, can then be isolated by filtration or extraction with an organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: N-Nitrosation of 4-(methylamino)-4-(3-pyridyl)butyric acid

-

Dissolution: Dissolve the purified 4-(methylamino)-4-(3-pyridyl)butyric acid in an acidic aqueous solution (e.g., dilute hydrochloric acid) in a reaction vessel maintained at a low temperature (0-5 °C) using an ice bath.

-

Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. The reaction is typically monitored for completion using starch-iodide paper to test for the presence of excess nitrous acid.

-

Quenching and Extraction: Once the reaction is complete, the excess nitrous acid can be quenched by the addition of a quenching agent like sulfamic acid. The product, iso-NNAC, is then extracted from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification and Characterization: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting iso-NNAC can be further purified by chromatography. The final product should be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Inactivity of iso-NNAC

In stark contrast to other TSNAs like NNK, iso-NNAC has been found to be biologically inactive in key toxicological assays.

Tumorigenicity Assay

Studies have demonstrated that iso-NNAC is inactive as a tumorigenic agent in female A/J mice, a strain commonly used for assessing lung carcinogenicity.[2][5]

-

Animal Model: Female A/J mice, typically 6-8 weeks old, are used.

-

Test Substance Administration: A solution of iso-NNAC in a suitable vehicle (e.g., saline or corn oil) is administered to the mice, usually via intraperitoneal injection. A control group receives the vehicle only. A positive control group treated with a known lung carcinogen like NNK is also included.

-

Observation Period: The mice are observed for a predetermined period, often several months, during which their health and body weight are monitored.

-

Necropsy and Tumor Analysis: At the end of the study period, the mice are euthanized. A complete necropsy is performed, with a particular focus on the lungs. The number and size of lung tumors (adenomas) are counted and recorded for each animal.

-

Statistical Analysis: The tumor multiplicity (average number of tumors per mouse) and incidence (percentage of mice with tumors) in the iso-NNAC-treated group are compared to the vehicle control and positive control groups using appropriate statistical methods.

DNA Repair Assay

iso-NNAC does not induce DNA repair in primary rat hepatocytes, indicating a lack of genotoxic activity in this system.[1][2]

-

Hepatocyte Isolation: Primary hepatocytes are isolated from adult male rats by collagenase perfusion of the liver.

-

Cell Culture: The isolated hepatocytes are plated on culture dishes and allowed to attach.

-

Treatment: The cultured hepatocytes are then treated with various concentrations of iso-NNAC. A positive control (e.g., a known genotoxic agent like 2-acetylaminofluorene) and a negative control (vehicle) are run in parallel.

-

Radiolabeling: [³H]Thymidine is added to the culture medium. Unscheduled DNA synthesis (UDS), a measure of DNA repair, is quantified by the incorporation of the radiolabeled thymidine into the DNA of non-replicating cells.

-

Autoradiography: After incubation, the cells are fixed, and autoradiography is performed. The number of silver grains over the nucleus of the cells is counted. An increase in the number of grains in treated cells compared to control cells indicates the induction of DNA repair.

-

Data Analysis: The net nuclear grain count is calculated for each concentration of iso-NNAC and compared to the controls to determine if it induces a significant DNA repair response.

Proposed Mechanism of Inactivity: A Comparative Perspective

The biological inactivity of iso-NNAC is likely due to its structural differences compared to carcinogenic TSNAs like NNK. The metabolic activation of NNK to a DNA-damaging agent is a critical step in its carcinogenicity. This process, primarily mediated by cytochrome P450 enzymes, involves α-hydroxylation at the carbon adjacent to the N-nitroso group.

The presence of a carboxylic acid group in iso-NNAC, in place of the ketone group in NNK, may hinder its ability to undergo the necessary metabolic activation. This structural difference could prevent the enzymatic reactions that lead to the formation of DNA-reactive intermediates.

Conclusion

iso-NNAC represents an interesting case within the family of tobacco-specific nitrosamines. While its presence in tobacco products warrants monitoring, current evidence strongly suggests it does not pose the same carcinogenic risk as other TSNAs. Its synthesis from the nicotine metabolite cotinine provides a clear pathway for its formation. The detailed experimental protocols and compiled data in this guide offer a valuable resource for researchers investigating the complex chemistry and toxicology of tobacco constituents. Further research into the structure-activity relationships of TSNAs, using iso-NNAC as a non-carcinogenic control, could provide valuable insights into the mechanisms of tobacco-induced carcinogenesis and aid in the development of harm reduction strategies.

References

- 1. Analysis and pyrolysis of some N-nitrosamino acids in tobacco and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid | C10H13N3O3 | CID 115108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid, commonly known as iso-NNAC. This document is intended for researchers, scientists, and professionals in drug development and tobacco-related research.

Chemical Identity and Structure

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is a tobacco-specific nitrosamine (TSNA).[1] TSNAs are a group of carcinogens found in tobacco products and formed during the curing and processing of tobacco.[2] Iso-NNAC is structurally related to other well-known TSNAs such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).[3]

The chemical structure of iso-NNAC is characterized by a pyridine ring, a butyric acid chain, and a methylnitrosamino group.

Synonyms:

-

iso-NNAC[1]

-

gamma-(Methylnitrosoamino)-3-pyridinebutanoic acid[4]

-

4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoic acid (IUPAC name)[1]

Chemical Identifiers:

-

CAS Number: 123743-84-0[1]

-

PubChem CID: 115108[1]

-

Molecular Formula: C₁₀H₁₃N₃O₃[1]

-

SMILES: CN(C(CCC(=O)O)C1=CN=CC=C1)N=O[1]

Physicochemical Properties

A summary of the key physicochemical properties of iso-NNAC is presented in the table below. The data is primarily based on computational predictions from publicly available databases.

| Property | Value | Source |

| Molecular Weight | 223.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 223.09569129 Da | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 223.09569129 g/mol | PubChem[1] |

| Topological Polar Surface Area | 70.8 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

| Complexity | 247 | PubChem[1] |

Synthesis and Experimental Protocols

Synthesis of iso-NNAC

A common method for the synthesis of iso-NNAC involves the hydrolysis of cotinine, a major metabolite of nicotine, followed by nitrosation.

Experimental Protocol: Synthesis of iso-NNAC from Cotinine

-

Hydrolysis of Cotinine: Cotinine is subjected to hydrolysis, typically using a strong base such as barium hydroxide (Ba(OH)₂). This reaction opens the pyrrolidone ring of cotinine to form 4-(methylamino)-4-(3-pyridyl)butyric acid.

-

Nitrosation: The resulting amino acid is then nitrosated to introduce the nitroso group (-N=O). This is achieved by reacting the intermediate with a nitrosating agent, such as sodium nitrite (NaNO₂), under acidic conditions (e.g., pH 4).

-

Purification: The final product, iso-NNAC, can be purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Analytical Methodology for iso-NNAC Determination

The quantification of iso-NNAC in biological matrices such as urine and tobacco extracts is crucial for exposure assessment and metabolic studies. Gas chromatography with a Thermal Energy Analyzer (GC-TEA) is a highly selective and sensitive method for the detection of nitrosamines.

Experimental Protocol: GC-TEA Analysis of iso-NNAC in Urine

This protocol provides a general framework for the analysis of iso-NNAC in urine.

-

Sample Preparation and Extraction:

-

To a urine sample, add an internal standard (e.g., a deuterated analog of iso-NNAC) to correct for extraction losses and instrumental variability.

-

Perform a solid-phase extraction (SPE) using a C18 cartridge to pre-concentrate the analyte and remove interfering substances.

-

Elute the analyte from the SPE cartridge with a suitable organic solvent.

-

-

Derivatization:

-

Since iso-NNAC is a carboxylic acid, it needs to be derivatized to a more volatile form for GC analysis. This is typically done by esterification, for example, using a solution of diazomethane in ether to convert the carboxylic acid to its methyl ester.

-

-

Sample Clean-up:

-

Further clean-up of the derivatized sample may be necessary to remove remaining matrix components. This can be achieved through additional chromatographic steps, such as column chromatography on alumina or silica gel, followed by fractionation using HPLC.

-

-

GC-TEA Analysis:

-

Inject the purified and derivatized sample into a gas chromatograph equipped with a Thermal Energy Analyzer.

-

The GC separates the components of the sample based on their boiling points and interaction with the stationary phase of the column.

-

The TEA detector is specific for the detection of nitrosamines, providing high selectivity by detecting the chemiluminescence produced from the thermal decomposition of the nitroso group.

-

Quantification is achieved by comparing the peak area of the iso-NNAC methyl ester to that of the internal standard and using a calibration curve prepared with known concentrations of the standard.

-

Biological Activity and Significance

Unlike many other tobacco-specific nitrosamines, such as NNK and NNN which are potent carcinogens, iso-NNAC has been shown to be inactive as a tumorigenic agent in studies with A/J mice. This suggests that the metabolic pathway leading to iso-NNAC from nicotine and its metabolites may represent a detoxification route.

The presence of iso-NNAC in the urine of smokers is thought to result primarily from exposure to the pre-formed compound in mainstream cigarette smoke rather than from endogenous nitrosation of nicotine or its metabolites.

Metabolic Pathway

Iso-NNAC is a metabolite of nicotine. The following diagram illustrates the metabolic pathway from nicotine to iso-NNAC.

Caption: Metabolic pathway from nicotine to iso-NNAC.

Logical Relationship of Analytical Workflow

The following diagram outlines the logical workflow for the analysis of iso-NNAC in a biological sample using GC-TEA.

Caption: Workflow for the analysis of iso-NNAC.

References

An In-depth Technical Guide on the Physicochemical Properties of iso-NNAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylnitrosamino)-4-(3-pyridyl)butanoic acid, commonly known as iso-NNAC, is a tobacco-specific nitrosamine (TSNA) derived from nicotine. Unlike many other TSNAs, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN), iso-NNAC is considered to be inactive as a tumorigenic agent.[1][2] This lack of carcinogenicity makes it a compound of interest for comparative toxicological studies to understand the structural features that determine the carcinogenic potential of TSNAs. This guide provides a comprehensive overview of the known physicochemical properties of iso-NNAC, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic fate in comparison to the carcinogenic NNK.

Physicochemical Properties

A summary of the key physicochemical properties of iso-NNAC is presented in the table below. While some experimental data is available, several properties are based on computational predictions and comparisons with structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O₃ | |

| Molecular Weight | 223.23 g/mol | [3] |

| Melting Point | Not experimentally determined. The related compound 4-(methylamino)-4-(3-pyridyl)butyric acid has a melting point of 133-134°C.[4] | |

| Boiling Point | 483.7°C at 760 mmHg (Predicted) | [5] |

| Aqueous Solubility | Sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve in an organic solvent like DMSO and then dilute with the aqueous buffer. | |

| logP (XLogP3) | 0.5 (Computed) | [3] |

| pKa | Not experimentally determined. The strongest acidic pKa for the related compound NNK is predicted to be 15.47, and the strongest basic pKa is predicted to be 3.96.[6] | |

| Density | 1.26 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.578 (Predicted) | [5] |

| Flash Point | 246.3°C (Predicted) | [5] |

| Stability | The related compound NNAL is stable for at least four weeks in a refrigerator (4°C) and for at least four years at -20°C and -70°C.[7] It is recommended to store iso-NNAC under similar conditions. |

Experimental Protocols

Synthesis of iso-NNAC from Cotinine

iso-NNAC can be synthesized from the nicotine metabolite, cotinine. The process involves the hydrolysis of cotinine to 4-(methylamino)-4-(3-pyridyl)butyric acid, followed by N-nitrosation.[8][9]

Workflow for the Synthesis of iso-NNAC

References

- 1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid | C10H13N3O3 | CID 115108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 15569-99-0 CAS MSDS (4-(METHYLAMINO)-4-(3-PYRIDYL)BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemnet.com [chemnet.com]

- 6. Human Metabolome Database: Showing metabocard for 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (HMDB0011603) [hmdb.ca]

- 7. Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Methylamino)-4-(3-pyridyl)butyric Acid

Disclaimer: Publicly available pharmacological data, including mechanism of action, binding affinities, and specific experimental results for 4-(Methylamino)-4-(3-pyridyl)butyric acid, is exceptionally limited. The following guide is constructed based on a hypothesized mechanism of action derived from the molecule's structural similarity to known γ-aminobutyric acid (GABA) analogues. The primary target is inferred to be the GABA type B (GABAB) receptor. The experimental protocols and quantitative data presented are representative of the methods used to characterize a typical GABAB receptor agonist and are not specific to the compound .

Introduction and Inferred Pharmacological Target

4-(Methylamino)-4-(3-pyridyl)butyric acid is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). Its chemical scaffold, featuring a γ-aminobutyric acid backbone and a pyridyl ring, bears a strong resemblance to phenyl-substituted GABA derivatives like baclofen, a selective and clinically used GABAB receptor agonist. Based on this structural evidence, the most probable pharmacological target is the GABAB receptor.

GABAB receptors are metabotropic, G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory effects throughout the CNS.[1][2] Dysregulation of GABAB signaling is implicated in various neurological and psychiatric disorders, making these receptors key therapeutic targets.[1] This guide details the presumed mechanism of action of 4-(Methylamino)-4-(3-pyridyl)butyric acid as a GABAB receptor agonist.

Core Mechanism of Action: GABAB Receptor Activation

As a GABAB receptor agonist, the compound would bind to and activate the receptor, which is an obligate heterodimer composed of GABAB1 and GABAB2 subunits.[3] This activation initiates a downstream signaling cascade via the associated Gi/o-type G-proteins, leading to broad neuronal inhibition.[4][5]

Signaling Pathway

Upon agonist binding to the GABAB1 subunit, a conformational change is induced in the GABAB2 subunit, leading to the activation of the heterotrimeric Gi/o protein. The G-protein then dissociates into its Gαi/o and Gβγ subunits, which act on distinct downstream effectors.[5][6]

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, reducing the intracellular production of cyclic AMP (cAMP).[4] This decreases the activity of protein kinase A (PKA) and modulates gene expression and protein phosphorylation.

-

Activation of Potassium Channels: The Gβγ subunit directly binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2] This leads to an efflux of K+ ions, causing hyperpolarization of the postsynaptic neuron and moving its membrane potential further from the threshold required to fire an action potential.

-

Inhibition of Calcium Channels: The Gβγ subunit also inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels (VGCCs).[4][7] This reduction in Ca2+ influx into the presynaptic terminal is a primary mechanism for inhibiting the release of various neurotransmitters.

Caption: Hypothesized signaling cascade for a GABA-B receptor agonist.

Quantitative Data for Representative GABAB Agonists

To provide a framework for the expected potency of a novel GABAB agonist, the following table summarizes binding affinity (Ki) and functional potency (EC50) data for well-characterized compounds. Data is derived from studies on rat brain or human recombinant receptors.

| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference(s) |

| GABA | ~130 | ~8,600 | [8] |

| (R)-Baclofen | ~470 | ~870 | [8][9] |

| Lesogaberan | 5.1 | 8.6 | [8] |

Experimental Protocols for Agonist Characterization

Characterizing a novel compound like 4-(Methylamino)-4-(3-pyridyl)butyric acid would involve a series of standardized in vitro assays to determine its affinity for the receptor and its functional efficacy as an agonist.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the compound's binding affinity (Ki) by measuring its ability to compete with a known high-affinity radiolabeled antagonist for binding to the GABAB receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) or cells expressing recombinant human GABAB receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C.

-

Wash the pellet by resuspension in fresh buffer and repeat centrifugation. This step is repeated multiple times to remove endogenous GABA.[10]

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.2 mg/mL.

-

-

Assay Execution:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a GABAB antagonist radioligand (e.g., 4 nM [³H]CGP54626), and varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).[11]

-

Define non-specific binding using a high concentration of a known non-radioactive ligand (e.g., 10 µM GABA).

-

Incubate the plate at room temperature for 90 minutes to reach equilibrium.[11]

-

-

Termination and Detection:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).[12]

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

This functional assay measures the activation of Gi/o proteins following receptor stimulation, providing a direct readout of agonist efficacy (Emax) and potency (EC50).

Methodology:

-

Membrane Preparation: Prepare membranes as described in Protocol 4.1.

-

Assay Execution:

-

In a 96-well plate, add assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4), GDP (e.g., 3 µM), the membrane preparation, and varying concentrations of the test compound.[11][13]

-

Pre-incubate at 30°C for 30 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).[13]

-

Incubate at 30°C for an additional 30-60 minutes.

-

-

Termination and Detection:

-

Terminate the assay by rapid filtration through glass fiber filters (GF/C).

-

Wash filters with ice-cold wash buffer.

-

Measure the bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the test compound.

-

Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal stimulation).

-

Caption: General experimental workflow for a [35S]GTPγS binding assay.

Conclusion

While direct experimental evidence for 4-(Methylamino)-4-(3-pyridyl)butyric acid is not available in public literature, its chemical structure strongly suggests it functions as a GABAB receptor agonist. The anticipated mechanism involves binding to the GABAB receptor heterodimer, activating inhibitory Gi/o proteins, and subsequently modulating key ion channels and enzymes to produce widespread neuronal inhibition. Confirmation of this hypothesis and full characterization of its pharmacological profile would require empirical testing using standard methodologies such as radioligand binding and GTPγS functional assays as detailed in this guide.

References

- 1. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA<sub>B</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. neurology.org [neurology.org]

- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | GABA B receptor activation [reactome.org]

- 7. Frontiers | Pre- and Postsynaptic Activation of GABAB Receptors Modulates Principal Cell Excitation in the Piriform Cortex [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. A pharmacokinetic–pharmacodynamic model for intrathecal baclofen in patients with severe spasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. revvity.com [revvity.com]

The Pharmacological Profile of iso-NNAC: An In-depth Technical Guide on a Nicotine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is a tobacco-specific nitrosamine (TSNA) and a metabolite of nicotine. Unlike many other TSNAs, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN), iso-NNAC is consistently reported as non-carcinogenic. While its toxicological profile is characterized by this lack of tumorigenic activity, its pharmacological profile, particularly its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), remains largely unexplored in the scientific literature. This technical guide provides a comprehensive overview of the current knowledge on iso-NNAC, including its formation and known biological activities. Crucially, in the absence of direct pharmacological data, this document presents a detailed profile of its direct metabolic precursor, cotinine, to offer a predictive framework for the potential pharmacological actions of iso-NNAC. Furthermore, this guide outlines detailed experimental protocols that can be employed to fully characterize the pharmacological profile of iso-NNAC, providing a roadmap for future research in this area.

Introduction

Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in the body, leading to the formation of numerous metabolites. Among these are the tobacco-specific nitrosamines (TSNAs), a group of compounds formed by the nitrosation of nicotine and other tobacco alkaloids.[1] While several TSNAs are potent carcinogens, iso-NNAC stands out due to its reported lack of carcinogenic activity.[2][3][4] Iso-NNAC has been identified in various tobacco products, including smokeless tobacco, chewing tobacco, and dry snuff, and to a lesser extent in mainstream cigarette smoke.[3][5] Its formation is believed to occur endogenously from the nicotine metabolites cotinine and 4-(methylamino)-4-(3-pyridyl)butyric acid.[4]

Despite its presence in tobacco users, the direct pharmacological effects of iso-NNAC on the central nervous system, particularly its interaction with nAChRs, have not been elucidated. This represents a significant knowledge gap, as other nicotine metabolites are known to possess pharmacological activity. This guide aims to consolidate the existing information on iso-NNAC and provide a structured approach for its future pharmacological characterization.

Formation of iso-NNAC

iso-NNAC is a downstream metabolite of nicotine. The primary metabolite of nicotine is cotinine, which is then further metabolized. The proposed pathway for the formation of iso-NNAC involves the nitrosation of 4-(methylamino)-4-(3-pyridyl)butyric acid, which is derived from cotinine.

Known Biological Activity of iso-NNAC

The primary focus of research on iso-NNAC has been its toxicological profile, specifically its lack of carcinogenicity. The available quantitative and qualitative data are summarized below.

| Parameter | Finding | Species/System | Reference(s) |

| Tumorigenicity | Inactive as a tumorigenic agent | A/J Mice | [2][3][4] |

| DNA Repair Induction | Does not induce DNA repair | Primary Rat Hepatocytes | [3][5] |

| Occurrence in Tobacco | 0.01 ppm (chewing tobacco) - 0.95 ppm (dry snuff) | Tobacco Products | [5] |

| Transfer to Smoke | 0.85% transfer rate into mainstream smoke | Non-filter Cigarette | [5] |

Predicted Pharmacological Profile of iso-NNAC based on its Precursor, Cotinine

Given the absence of direct pharmacological data for iso-NNAC, we can infer a potential profile by examining its immediate precursor, cotinine. Cotinine is the major metabolite of nicotine and has been shown to be pharmacologically active, although significantly less potent than nicotine.[2][6]

Binding Affinity at nAChRs

Cotinine exhibits a much lower affinity for nAChRs compared to nicotine.[6] It has been shown to interact with several nAChR subtypes, including α4β2, α3/α6β2*, and α7.[6][7] Computational studies have also explored the binding of cotinine to the α4β2 nAChR binding pocket.[8][9][10]

| Receptor Subtype | Ligand | Binding Affinity (IC50/Ki) | Comments | Reference(s) |

| α4β2 | Cotinine | Micromolar range | ~100-fold less potent than nicotine | [7] |

| α3/α6β2 | Cotinine | Micromolar range | Functionally discriminates between subpopulations | [7] |

| General nAChRs | Cotinine | Low micromolar | Displaces various radiolabeled ligands | [7] |

It is plausible that iso-NNAC, due to its structural similarity to cotinine, would also exhibit a low-micromolar affinity for various nAChR subtypes.

Functional Activity at nAChRs

Cotinine generally acts as a weak partial agonist at nAChRs.[2][6] This means it can weakly activate the receptor but also competitively inhibit the binding of more potent agonists like nicotine. Some studies also suggest it may act as a positive allosteric modulator at α7 nAChRs.[5]

| Receptor Subtype | Functional Effect of Cotinine | Potency (EC50) | Efficacy vs. Nicotine | Reference(s) |

| α4β2 | Weak partial agonist | ~90 µM | ~40% less efficacious | [6] |

| α7 | Weak agonist / Positive allosteric modulator | >100 µM | Less efficacious | [6] |

| α3/α6β2* | Weak agonist | Not specified | Not specified | [6] |

Based on these findings, it is hypothesized that iso-NNAC may act as a weak partial agonist or potentially an antagonist at certain nAChR subtypes.

In Vivo and Behavioral Effects of Cotinine

Cotinine crosses the blood-brain barrier and has been shown to have neuropharmacological and behavioral effects, although these are less pronounced than those of nicotine.[2][3] It has been investigated for potential therapeutic applications in cognitive enhancement and mood regulation.[2]

The in vivo effects of iso-NNAC are currently unknown. Based on the profile of cotinine, any behavioral effects of iso-NNAC are likely to be subtle and observable only at high doses.

Proposed Experimental Protocols for Pharmacological Characterization of iso-NNAC

To elucidate the pharmacological profile of iso-NNAC, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.

References

- 1. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotine - Wikipedia [en.wikipedia.org]

- 5. Cotinine - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 7. Cotinine Selectively Activates a Subpopulation of α3/α6β2* Nicotinic Receptors in Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Endogenous formation of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid

An in-depth analysis of the endogenous formation of 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) reveals that its presence in smokers is primarily attributed to exogenous exposure from tobacco smoke rather than in vivo synthesis from nicotine or its metabolites. This technical guide synthesizes the available scientific evidence, experimental protocols, and key data surrounding iso-NNAC.

Introduction: The Hypothesis of Endogenous iso-NNAC Formation

The potential for in vivo nitrosation of nicotine and its primary metabolite, cotinine, has led to the hypothesis that 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) could be formed endogenously in tobacco users.[1][2] Endogenous formation of N-nitroso compounds (NOCs) is a known biological process where nitrosating agents, often derived from dietary nitrates, react with amines in the body.[3][4] This process is influenced by factors such as pH and the presence of catalysts or inhibitors.[5] Given that nicotine and cotinine are secondary amines present in high concentrations in tobacco users, their potential to undergo nitrosation to form iso-NNAC has been a subject of investigation.

However, studies designed to evaluate iso-NNAC as a biomarker for endogenous nitrosation have concluded that its detection in smokers' urine likely results from the intake of the preformed compound found in tobacco and mainstream cigarette smoke.[2] This contrasts with other tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is known to be metabolized in the body to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).[6][7]

Proposed Endogenous Formation Pathway of iso-NNAC

The theorized pathway for the endogenous formation of iso-NNAC involves the nitrosation of its precursor amines, nicotine and cotinine. This reaction would require a nitrosating agent, typically formed from nitrite under acidic conditions, such as in the stomach.

Caption: Hypothesized pathway for the endogenous nitrosation of nicotine and cotinine to form iso-NNAC.

Quantitative Data Summary

Research has quantified the levels of iso-NNAC in tobacco, cigarette smoke, and the urine of smokers and non-smokers. The data suggests an exogenous, rather than endogenous, origin.

| Matrix | Sample Type | Analyte | Concentration / Amount | Detection Limit | Reference |

| Urine | Smokers (n=19) | iso-NNAC | 44, 65, 74, and 163 ng/day (detected in 4 of 19) | 20 ng/L | [1][2] |

| Non-smokers (n=10) | iso-NNAC | Not Detected | 20 ng/L | [2] | |

| Tobacco | Cigarette Tobacco | iso-NNAC | 10 - 330 ng/g | 2 ng/g | [2] |

| Smoke | Mainstream Cigarette Smoke | iso-NNAC | 1.1 - 5.5 ng/cigarette | 0.1 ng/cigarette | [2] |

Experimental Evidence and Protocols

Studies have been conducted to directly test the endogenous formation hypothesis by administering precursors to human subjects and analyzing for the presence of iso-NNAC.

Human Administration Studies

In one key study, oral administration of nicotine (12-40 mg) and cotinine (40-60 mg) to abstinent smokers did not lead to the excretion of iso-NNAC, even when supplemented with oral nitrate (150 mg) to provide a source for nitrosating agents.[2] This provides strong evidence against significant endogenous formation of iso-NNAC in humans.[2]

Analytical Methodology for iso-NNAC Determination

A gas chromatographic method with a Thermal Energy Analyzer (TEA) detector, which is specific for nitrosamines, has been established for the determination of iso-NNAC in complex matrices like tobacco, smoke, and urine.[1]

Experimental Protocol:

-

Sample Pre-concentration: The sample (urine, tobacco extract, or smoke condensate) is first passed through a C18 solid-phase extraction (SPE) cartridge to concentrate the analyte and remove interfering substances.

-

Esterification: The carboxylic acid group of iso-NNAC is esterified using an ethereal diazomethane solution. This step converts iso-NNAC into its more volatile methyl ester derivative, making it suitable for gas chromatography.

-

Sample Clean-up: The derivatized sample undergoes a multi-step clean-up process:

-

Alumina Chromatography: The sample is passed through an aluminum oxide column.

-

Silica Gel Chromatography: Further purification is achieved using a silica gel column.

-

High-Performance Liquid Chromatography (HPLC): The final fractionation and isolation of the iso-NNAC methyl ester is performed using HPLC.

-

-

Analysis: The purified fraction is analyzed by Gas Chromatography-Thermal Energy Analysis (GC-TEA).

Caption: Analytical workflow for the determination of iso-NNAC in biological and environmental samples.

Conclusion

The available scientific evidence strongly indicates that 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is not significantly formed endogenously in humans. While the precursors (nicotine and cotinine) and conditions for nitrosation may exist, experimental studies have failed to demonstrate in vivo formation.[2] The occasional detection of iso-NNAC in the urine of smokers is consistent with its presence as a preformed compound in tobacco and mainstream cigarette smoke.[2] Therefore, iso-NNAC is considered a marker of exogenous exposure to tobacco products rather than a reliable biomarker of endogenous nitrosation processes involving nicotine.

References

- 1. Determination of 4-(methylnitrosamino)-4-(3-pyridyl)-butyric acid in tobacco, tobacco smoke and the urine of rats and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid as a potential monitor of endogenous nitrosation of nicotine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Factors controlling endogenous N-nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of the formation mechanisms of endogenous and exogenous N-nitrosamines in human diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrosamine - Wikipedia [en.wikipedia.org]

- 6. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]

- 7. researchgate.net [researchgate.net]

Unveiling iso-NNAC: A Technical Guide to its Role as a Biomarker for Tobacco Smoke Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monitoring exposure to tobacco smoke is a critical aspect of public health research and the development of smoking cessation therapies. Among the myriad of compounds present in tobacco and its smoke, tobacco-specific nitrosamines (TSNAs) are a prominent class of carcinogens. While much attention has been focused on potent carcinogens like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), other TSNAs such as 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) offer unique insights as biomarkers of exposure. This technical guide provides an in-depth exploration of iso-NNAC, its formation, analytical methodologies for its detection, and its utility as a biomarker for tobacco smoke exposure.

Chemical Properties and Formation of iso-NNAC

iso-NNAC, a nicotine-derived N-nitrosamino acid, is a stable metabolite found in tobacco products and the urine of tobacco users. Its chemical structure consists of a pyridine ring linked to a butyric acid chain with a methylnitrosamino group.

Table 1: Chemical Properties of iso-NNAC

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₃O₃ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Racemic mixture | [1] |

| CAS Number | 123478-84-0 | [2] |

The formation of iso-NNAC is intrinsically linked to the chemistry of tobacco alkaloids. While the complete enzymatic pathway is still under investigation, it is understood that iso-NNAC is a detoxification product. The proposed precursor to iso-NNAC is pseudooxynicotine, which is an oxidation product of nicotine. The nitrosation of pseudooxynicotine is believed to lead to the formation of iso-NNAC. Unlike the potent carcinogen NNK, iso-NNAC is considered to be inactive as a tumorigenic agent[3].

Signaling Pathway of iso-NNAC Formation

The following diagram illustrates the proposed metabolic pathway leading to the formation of iso-NNAC.

Caption: Proposed metabolic pathway of iso-NNAC formation from nicotine.

Quantitative Analysis of iso-NNAC

The concentration of iso-NNAC varies across different tobacco products. Smokeless tobacco products, particularly dry snuff, have been found to contain higher levels of iso-NNAC compared to chewing tobacco.

Table 2: Levels of iso-NNAC in Smokeless Tobacco Products

| Tobacco Product | iso-NNAC Concentration (ppm) | Reference |

| Chewing Tobacco | 0.01 | [3] |

| Dry Snuff | 0.95 | [3] |

Limited data is available on the urinary concentrations of iso-NNAC in smokers. One study detected iso-NNAC in the urine of smokers on four occasions, with excretion rates of 44, 65, 74, and 163 ng/day, while it was not detected in non-smokers[4]. The presence of iso-NNAC in smokers' urine is suggested to result from exposure to the preformed compound in mainstream cigarette smoke rather than from endogenous nitrosation of nicotine and its metabolites[4].

Experimental Protocols for iso-NNAC Analysis

The analysis of iso-NNAC, along with other N-nitrosamino acids, has historically been performed using Gas Chromatography with a Thermal Energy Analyzer (GC-TEA)[3]. However, modern methods increasingly rely on the sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Tobacco Products

A general procedure for the extraction of iso-NNAC from tobacco involves an initial aqueous extraction followed by liquid-liquid partitioning.

-

Extraction: An aqueous extract of the tobacco sample is prepared.

-

pH Adjustment and Partitioning: The pH of the extract is adjusted to selectively remove other N-nitrosamino acids and TSNAs. At pH 2 and pH 9, other compounds are removed by partitioning with an organic solvent.

-

iso-NNAC Isolation: The aqueous extract is then adjusted to pH 4 and partitioned with ethyl acetate to isolate iso-NNAC[3].

-

Derivatization and Analysis: For GC-TEA analysis, the extracted iso-NNAC is often methylated before analysis[3]. For LC-MS/MS analysis, derivatization may not be necessary.

Experimental Workflow for LC-MS/MS Analysis of iso-NNAC in Urine

The following diagram outlines a typical workflow for the analysis of iso-NNAC in human urine using LC-MS/MS.

Caption: Experimental workflow for the LC-MS/MS analysis of iso-NNAC in urine.

A detailed protocol for the LC-MS/MS analysis of N-nitrosamines in urine, which can be adapted for iso-NNAC, typically involves the following steps:

-

Sample Collection and Storage: 24-hour urine samples are collected and stored at -20°C until analysis.

-

Internal Standard Spiking: An isotopically labeled internal standard of iso-NNAC is added to an aliquot of the urine sample to correct for matrix effects and variations in extraction efficiency.

-

Solid Phase Extraction (SPE): The urine sample is passed through a C18 SPE cartridge to concentrate the analyte and remove interfering substances.

-

Elution: The retained analytes, including iso-NNAC, are eluted from the SPE cartridge with an appropriate organic solvent.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. Separation is achieved on a C18 column with a gradient elution. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

iso-NNAC vs. NNAL as Biomarkers of Tobacco Exposure

Both iso-NNAC and NNAL are valuable biomarkers for assessing tobacco smoke exposure, but they provide different types of information. NNAL is a metabolite of the potent lung carcinogen NNK, and its levels in urine are well-correlated with the risk of lung cancer[5]. In contrast, iso-NNAC is considered a detoxification product and is not carcinogenic[3].

Table 3: Comparison of iso-NNAC and NNAL as Tobacco Exposure Biomarkers

| Feature | iso-NNAC | NNAL | Reference |

| Precursor | Pseudooxynicotine | NNK | [3] |

| Carcinogenicity | Inactive | Potent Lung Carcinogen | [3],[5] |

| Primary Indication | Exposure to tobacco smoke | Exposure to NNK, risk of lung cancer | [3],[5] |

| Urinary Levels in Smokers | Detected occasionally in ng/day range | Consistently detected in pmol/mL range | [4],[5] |

| Half-life | Not well-established | 10-16 days | [6] |

The logical relationship between these biomarkers is that while both indicate tobacco exposure, NNAL provides a more direct measure of exposure to a potent carcinogen and associated cancer risk. The presence of iso-NNAC confirms tobacco use and may provide insights into the metabolic pathways of nicotine detoxification.

Logical Relationship of TSNAs as Biomarkers

The following diagram illustrates the relationship between key TSNAs as biomarkers of tobacco smoke exposure.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. coresta.org [coresta.org]

- 3. Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid as a potential monitor of endogenous nitrosation of nicotine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

The Presence of iso-NNAC in Tobacco Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the presence of 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC), a nicotine-derived N-nitrosamino acid, in various tobacco products. This document summarizes quantitative data, details experimental protocols for its detection, and discusses its toxicological significance, including the absence of associated carcinogenic signaling pathways.

Introduction to iso-NNAC

Tobacco-specific nitrosamines (TSNAs) are a group of carcinogens found in tobacco products and are formed from nicotine and other tobacco alkaloids during curing, fermentation, and smoking. While several TSNAs are potent carcinogens, iso-NNAC has been identified as a non-carcinogenic TSNA.[1][2] Understanding the distribution and levels of iso-NNAC across different tobacco products is crucial for a comprehensive risk assessment and for research into the chemical composition of tobacco.

Quantitative Presence of iso-NNAC in Tobacco Products

The concentration of iso-NNAC varies significantly among different tobacco products. The highest levels are generally found in smokeless tobacco products that undergo fermentation and aging processes.[1]

Table 1: Quantitative Levels of iso-NNAC in Various Tobacco Products

| Tobacco Product | iso-NNAC Concentration (ppm, μg/g) | Reference(s) |

| Chewing Tobacco | 0.01 | [1] |

| Dry Snuff | 0.95 | [1] |

| Reference Cigarettes | Detected, but specific levels not always quantified in comparative studies. A transfer rate of 0.85% into mainstream smoke of a non-filter cigarette has been reported. | [1] |

| French Dark Tobacco Cigarette (Mainstream Smoke) | Minute amounts (3 ng/cigarette) | [3] |

| Blended U.S. Cigarette (Mainstream Smoke) | Not detected (<1 ng/cigarette) | [3] |

| Cigars | No specific data found for iso-NNAC. | |

| Pipe Tobacco | No specific data found for iso-NNAC. | |

| E-cigarette Liquids/Aerosols | No specific data found for iso-NNAC. |

Experimental Protocols for iso-NNAC Analysis

The quantification of iso-NNAC in tobacco products typically involves chromatographic separation followed by selective detection. The two primary analytical methods employed are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Thermal Energy Analysis (GC-TEA)

GC-TEA is a classic and robust method for the analysis of nitrosamines. The TEA is a highly specific detector for nitrosamines, which minimizes interference from other compounds in the complex tobacco matrix.

Sample Preparation and Extraction:

-

An aqueous extract of the tobacco sample is prepared.[1] To prevent the artifactual formation of nitrosamines during analysis, ascorbic acid is often added to the extraction buffer.[4][5]

-

A multi-step liquid-liquid extraction is performed to isolate iso-NNAC. The pH of the aqueous extract is adjusted to selectively partition different classes of compounds. Other N-nitrosamino acids and TSNAs are removed at pH 2 and pH 9, respectively, by partitioning with an organic solvent like ethyl acetate.[1]

-

iso-NNAC is then extracted from the aqueous phase at pH 4 using ethyl acetate.[1]

-

The extracted iso-NNAC is esterified, typically using diazomethane, to convert it into a more volatile form suitable for gas chromatography.[6]

-

The methylated sample is further purified by chromatography on an alumina column.[1]

Instrumental Analysis:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of nitrosamines.

-

Injector: Programmable temperature injector.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, 50°C to 170°C and then to 212°C.[4]

-

Carrier Gas: Helium at a constant flow rate.[4]

-

Thermal Energy Analyzer (TEA): The GC is interfaced with a TEA detector. The TEA furnace pyrolyzes the nitrosamine to release a nitrosyl radical (•NO), which then reacts with ozone to produce electronically excited nitrogen dioxide (NO₂). The light emitted as NO₂ returns to its ground state is detected by a photomultiplier tube.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and has become a preferred method for the analysis of trace-level compounds like TSNAs in complex matrices. While specific protocols for iso-NNAC are not as commonly published as for other TSNAs, the methodology can be adapted from existing validated methods for similar compounds.

Sample Preparation and Extraction:

-

A homogenized tobacco sample is spiked with an isotopically labeled internal standard of iso-NNAC to ensure accurate quantification.

-

The sample is extracted with a buffered solution, such as 100 mM ammonium acetate.[7]

-

The mixture is agitated and then centrifuged to separate the solid and liquid phases.[7]

-

The supernatant is filtered and can often be directly analyzed by LC-MS/MS without extensive cleanup, which is a significant advantage over GC-TEA methods.[7] For some applications, a solid-phase extraction (SPE) cleanup may be employed to remove interfering matrix components.[8]

Instrumental Analysis:

-

Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is used.

-

Column: A C18 reversed-phase column is commonly used for the separation of TSNAs.[7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile) is employed.[9][10]

-

Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is typically used, operating in positive electrospray ionization (ESI) mode.[10]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of iso-NNAC and a specific product ion generated by its fragmentation, providing very high selectivity and sensitivity.[10]

Mandatory Visualizations

Experimental Workflow

Caption: Generalized experimental workflows for iso-NNAC analysis.

Signaling Pathways

Studies have consistently shown that iso-NNAC is inactive as a tumorigenic agent and does not induce DNA repair mechanisms.[1][2] This indicates that, unlike carcinogenic TSNAs such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), iso-NNAC does not activate signaling pathways that lead to cancer.

For context, the following diagram illustrates a simplified signaling pathway for the carcinogenic TSNA, NNK. It is important to note that this pathway is NOT activated by iso-NNAC.

Caption: Simplified signaling pathways for the carcinogenic TSNA, NNK.

The carcinogenicity of compounds like NNK is attributed to two main mechanisms: the formation of DNA adducts following metabolic activation, which can lead to mutations, and the binding to cellular receptors, which can promote cell proliferation and survival.[11][12] The lack of tumorigenicity of iso-NNAC suggests that it is either not metabolically activated to a DNA-reactive species or does not interact with these cancer-promoting signaling pathways.

Conclusion and Future Directions

iso-NNAC is a non-carcinogenic tobacco-specific nitrosamine found in various tobacco products, with the highest concentrations typically observed in smokeless tobacco. Its analysis is well-established using GC-TEA and can be readily adapted to more modern LC-MS/MS platforms. The absence of tumorigenic activity in iso-NNAC distinguishes it from other harmful TSNAs and implies a lack of interaction with carcinogenic signaling pathways.

A significant data gap exists regarding the presence of iso-NNAC in cigars, pipe tobacco, and novel products such as e-cigarettes. Future research should focus on quantifying iso-NNAC in these products to provide a more complete picture of its distribution across the full range of tobacco and nicotine-containing products. The analytical methodologies described in this guide provide a solid foundation for such investigations.

References

- 1. Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis and pyrolysis of some N-nitrosamino acids in tobacco and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Nitrosamines in Whole Tobacco [healthycanadians.gc.ca]

- 5. Determination of tobacco specific nitrosamines in whole tobacco by GC-TEA: T-309A - Canada.ca [canada.ca]

- 6. Determination of 4-(methylnitrosamino)-4-(3-pyridyl)-butyric acid in tobacco, tobacco smoke and the urine of rats and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Tobacco-Specific Nitrosamines in the Tobacco and Mainstream Smoke of Commercial Little Cigars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Nicotine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Methylamino)-4-(3-pyridyl)butyric acid from Cotinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)-4-(3-pyridyl)butyric acid is a metabolite of nicotine and cotinine. Its synthesis is of interest for various applications, including its use as an analytical standard in metabolic studies, as a reference compound in toxicological assessments, and as a potential pharmacological agent or intermediate in drug discovery. This document provides a detailed protocol for the synthesis of 4-(Methylamino)-4-(3-pyridyl)butyric acid from the readily available starting material, cotinine. The described method is based on the principle of lactam hydrolysis.

Reaction Scheme

The synthesis proceeds via the hydrolysis of the lactam ring in cotinine. This can be achieved under either acidic or basic conditions. The following protocol details an acid-catalyzed hydrolysis.

Overall Reaction:

Cotinine → 4-(Methylamino)-4-(3-pyridyl)butyric acid

Experimental Protocols

Materials and Reagents:

-

Cotinine

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

-

pH meter or pH paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Procedure: Acid-Catalyzed Hydrolysis of Cotinine

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of cotinine in 20 mL of 6 M hydrochloric acid.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., dichloromethane:methanol, 9:1 v/v). Spot the starting material (cotinine solution) and the reaction mixture on a TLC plate. The reaction is complete when the cotinine spot has disappeared. The expected reaction time is 4-6 hours.

-

Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture to pH 7 by the slow addition of a 10 M sodium hydroxide solution while cooling the flask in an ice bath.

-

Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer three times with 50 mL of dichloromethane.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure 4-(Methylamino)-4-(3-pyridyl)butyric acid.

-

Characterization: Characterize the final product using HPLC for purity assessment, and NMR and MS for structural confirmation.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Parameter | Value |

| Starting Material | Cotinine |

| Reagent | 6 M Hydrochloric Acid |

| Reaction Temperature | 100-110 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Expected Yield | 75-85% |

| Product Purity (post-purification) | >98% (by HPLC) |

| Appearance | Off-white to pale yellow solid |

Table 2: Representative Analytical Data for 4-(Methylamino)-4-(3-pyridyl)butyric acid

| Analysis | Expected Result |

| ¹H NMR (400 MHz, D₂O) | δ 8.55 (d, 1H), 8.45 (dd, 1H), 7.80 (dt, 1H), 7.40 (dd, 1H), 4.20 (t, 1H), 2.60 (s, 3H), 2.40-2.20 (m, 4H) |

| ¹³C NMR (100 MHz, D₂O) | δ 180.1, 149.5, 148.2, 140.8, 138.1, 125.5, 60.2, 34.5, 31.8, 28.7 |

| Mass Spectrometry (ESI+) | m/z: 209.12 [M+H]⁺ |

Mandatory Visualization

Application Notes and Protocols for the Synthesis and Purification of iso-NNAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

iso-NNAC, or 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid, is a tobacco-specific N-nitrosamine (TSNA).[1][2][3] Unlike other TSNAs such as NNK and NNN, which are potent carcinogens, iso-NNAC has been found to be inactive as a tumorigenic agent in animal models and does not appear to induce DNA repair mechanisms.[1][2] This document provides a detailed, though generalized, protocol for the chemical synthesis of iso-NNAC, building upon known chemical transformations of similar compounds, and a comprehensive protocol for its purification based on established analytical methods. Additionally, the biological context of iso-NNAC within the broader landscape of TSNA activity is discussed.

Synthesis of iso-NNAC: A Generalized Protocol

Step 1: Synthesis of 4-(methylamino)-4-(3-pyridyl)butyric acid from Cotinine

This step involves the base-catalyzed hydrolysis of the amide bond within the lactam structure of cotinine.

-

Reagents and Materials:

-

Cotinine

-

A strong base (e.g., Sodium Hydroxide or Potassium Hydroxide)

-

Water

-

Acid for neutralization (e.g., Hydrochloric Acid)

-

Reaction vessel with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Dissolve cotinine in an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH).

-

Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis of the lactam ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with an acid (e.g., HCl) to a pH of approximately 7. The desired amino acid may precipitate out of the solution upon neutralization.

-

Isolate the resulting 4-(methylamino)-4-(3-pyridyl)butyric acid by filtration or extraction with a suitable organic solvent.

-

The crude product can be purified by recrystallization.

-

Step 2: N-Nitrosation of 4-(methylamino)-4-(3-pyridyl)butyric acid

This step introduces the nitroso group to the secondary amine, yielding iso-NNAC. This reaction is typically carried out in an acidic aqueous medium using a nitrosating agent.

-

Reagents and Materials:

-

4-(methylamino)-4-(3-pyridyl)butyric acid

-

Sodium Nitrite (NaNO₂)

-

Dilute acid (e.g., Hydrochloric Acid or Acetic Acid)

-

Ice bath

-

Reaction vessel

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the 4-(methylamino)-4-(3-pyridyl)butyric acid in a dilute acidic solution and cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled amino acid solution while stirring vigorously. Maintain the temperature below 5 °C to prevent unwanted side reactions.

-

Continue stirring the reaction mixture in the ice bath for a few hours after the addition is complete.

-

The product, iso-NNAC, can then be extracted from the aqueous solution using an organic solvent such as ethyl acetate.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude iso-NNAC.

-

Purification of iso-NNAC

The purification of iso-NNAC can be achieved through a combination of liquid-liquid extraction and column chromatography, with final purity assessed by analytical techniques such as GC-TEA or LC-MS/MS.[1][4]

Protocol for Purification:

-

Liquid-Liquid Extraction:

-

Dissolve the crude iso-NNAC in an aqueous solution and adjust the pH to 4 with a suitable buffer.

-

Perform a liquid-liquid extraction by partitioning the aqueous solution against ethyl acetate. The iso-NNAC will preferentially move into the organic phase.[1]

-

To remove other N-nitrosamino acids and TSNAs, the aqueous extract can be first washed with ethyl acetate at pH 2 and pH 9 before adjusting to pH 4 for the extraction of iso-NNAC.[1]

-

-

Column Chromatography:

-

The crude product obtained from the extraction can be further purified by chromatography on an alumina or silica gel column.[1][4]

-

A suitable solvent system for elution should be determined using TLC. A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate followed by ethyl acetate/methanol) is often effective.

-

Collect fractions and analyze them by TLC to identify those containing the pure iso-NNAC.

-

-

Esterification for GC Analysis (Optional):

-

For analysis by Gas Chromatography (GC), the carboxylic acid group of iso-NNAC needs to be esterified, for example, by using diazomethane to form the methyl ester.[4]

-

Quantitative Data

The following table summarizes key quantitative data related to the analysis of iso-NNAC.

| Parameter | Value | Reference |

| Levels in Tobacco Products | ||

| Chewing Tobacco | 0.01 ppm | [1] |

| Dry Snuff | 0.95 ppm | [1] |

| Analytical Detection Limits | ||

| In Tobacco | 2 ng/g | [4] |

| In Tobacco Smoke | 0.1 ng/cigarette | [4] |

| In Urine | 20 ng/L | [4] |

Biological Inactivity and Signaling Context

Unlike carcinogenic TSNAs such as NNK, iso-NNAC is not known to be a potent carcinogen.[1][2] Carcinogenic TSNAs typically undergo metabolic activation by cytochrome P450 enzymes to form intermediates that can bind to DNA, leading to mutations and potentially cancer. The diagram below illustrates a generalized pathway for TSNA-induced carcinogenesis and highlights the inactive nature of iso-NNAC.

Caption: Generalized pathway of TSNA carcinogenesis and the inactive nature of iso-NNAC.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of iso-NNAC is summarized in the following diagram.

Caption: Experimental workflow for iso-NNAC synthesis, purification, and analysis.

References

- 1. An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid as a potential monitor of endogenous nitrosation of nicotine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of 4-(methylnitrosamino)-4-(3-pyridyl)-butyric acid in tobacco, tobacco smoke and the urine of rats and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Quantification of Urinary iso-NNAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is a tobacco-specific nitrosamine (TSNA) found in tobacco products and tobacco smoke.[1][2] Unlike the more extensively studied TSNAs such as NNK and NNN, iso-NNAC is considered a minor component.[2] However, its presence in the urine of smokers has been confirmed, suggesting that it can be absorbed systemically.[3] Monitoring urinary iso-NNAC can be valuable for comprehensive exposure assessment in individuals using tobacco products. This document provides a detailed protocol for the quantification of iso-NNAC in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

While a specific, validated LC-MS/MS method for urinary iso-NNAC is not extensively documented in the public domain, this protocol has been constructed based on established methods for other acidic nitrosamines and similar compounds in urine.[4][5][6]

Metabolic Pathway and Biomarker Rationale

Currently, there is limited information on the specific metabolic pathways of iso-NNAC in humans. Existing research suggests that the presence of iso-NNAC in the urine of smokers is primarily due to the absorption of the pre-formed compound from tobacco smoke, rather than endogenous formation from nicotine.[3] Therefore, the primary analytical target is iso-NNAC itself, and potentially its glucuronidated conjugates. The analytical method described here can be adapted to measure "total iso-NNAC" (free and glucuronidated forms) by incorporating an enzymatic hydrolysis step.

Experimental Protocols

Sample Collection and Storage

-

Collect spot or 24-hour urine samples in polypropylene containers.

-

To minimize bacterial activity and potential degradation of the analyte, samples should be stored at -20°C or lower immediately after collection until analysis.

Reagents and Materials

-

Solvents: Methanol, acetonitrile, water (all LC-MS grade).

-

Reagents: Formic acid, ammonium acetate.

-

Standards: iso-NNAC analytical standard and a suitable isotopically labeled internal standard (e.g., iso-NNAC-d4).

-

Enzyme (for total iso-NNAC): β-glucuronidase from E. coli.

-

Solid Phase Extraction (SPE): C18 SPE cartridges.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methods used for the extraction of nitrosamines from urine.[5]

-

Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at approximately 3000 x g for 10 minutes to pellet any sediment.

-

Internal Standard Spiking: To 1 mL of the urine supernatant, add the internal standard solution.

-

(Optional for Total iso-NNAC) Enzymatic Hydrolysis:

-

Add β-glucuronidase to the urine sample.

-

Incubate at 37°C for a suitable period (e.g., 2-4 hours or overnight) to deconjugate glucuronidated metabolites.

-

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water.

-

Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent or water to remove interfering hydrophilic compounds.

-

Elution: Elute iso-NNAC from the cartridge with methanol or acetonitrile.

-